Ethyl 3-isocyanato-3-phenylpropanoate
Description
Contextualization of Alpha-Isocyanato Carboxylic Acid Esters within Contemporary Chemical Research
Alpha-isocyanato carboxylic acid esters are a unique class of organic compounds characterized by the presence of a highly reactive isocyanate group at the alpha-position relative to an ester functionality. This structural arrangement bestows upon them a dual reactivity profile, making them valuable building blocks in organic synthesis. The isocyanate group readily participates in nucleophilic addition reactions, while the ester moiety can be involved in a variety of transformations.
The exploration of α-isocyanato carboxylic acid esters has been driven by the continuous demand for efficient routes to synthesize biologically active molecules, such as amino acids, peptides, and various heterocyclic scaffolds. Their ability to serve as precursors to these important molecular frameworks has solidified their position in the synthetic chemist's toolbox. Research in this area often focuses on developing stereoselective methods for their synthesis and exploring their reactivity in novel synthetic transformations.
Significance of Ethyl 3-isocyanato-3-phenylpropanoate as a Versatile Synthetic Intermediate
This compound, with the chemical formula C₁₂H₁₃NO₃, is a prominent example of a β-isocyanato ester that holds considerable promise as a versatile synthetic intermediate. nih.govwikipedia.org Its structure, featuring a phenyl group and an ethyl ester, provides a scaffold that can be readily modified to generate a diverse range of complex molecules. The presence of a chiral center at the carbon bearing the isocyanate and phenyl groups also opens up avenues for asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds.
The isocyanate group in this compound is a key functional handle that can react with a wide array of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines, respectively. This reactivity is central to its utility in the construction of more elaborate molecular structures.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 88636-83-3 | wikipedia.orgnih.gov |
| Molecular Formula | C₁₂H₁₃NO₃ | nih.govwikipedia.org |
| Molecular Weight | 219.24 g/mol | nih.govwikipedia.org |
| Appearance | Not specified in available results | N/A |
| Boiling Point | No data available | wikipedia.org |
| Solubility | Not specified in available results | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-isocyanato-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)8-11(13-9-14)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILOKZYNQADIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of Ethyl 3 Isocyanato 3 Phenylpropanoate
The synthesis of Ethyl 3-isocyanato-3-phenylpropanoate can be approached through established methods for isocyanate formation. Two primary routes are the phosgenation of the corresponding amino ester and the Curtius rearrangement of a suitable carboxylic acid derivative.
A likely precursor for the synthesis is ethyl 3-amino-3-phenylpropanoate. nih.gov The treatment of this amino ester with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a base constitutes a common method for the preparation of isocyanates. nih.gov This method is often favored for its efficiency and relatively mild reaction conditions.
Alternatively, the Curtius rearrangement offers a phosgene-free pathway. nih.govwikipedia.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.govwikipedia.orgnih.gov In the context of synthesizing this compound, the corresponding carboxylic acid, 3-azido-3-phenylpropanoic acid, would be the starting material. This azide can be prepared from the corresponding carboxylic acid via its acid chloride or by using reagents like diphenylphosphoryl azide (DPPA). The subsequent rearrangement, often carried out by heating, yields the desired isocyanate with the loss of nitrogen gas. A key advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with retention of configuration, making it a valuable tool in stereoselective synthesis. nih.gov
Reactivity Profiles and Transformative Chemistry of Ethyl 3 Isocyanato 3 Phenylpropanoate
Nucleophilic Addition Reactions to the Isocyanate Moiety
The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of the transformative chemistry of ethyl 3-isocyanato-3-phenylpropanoate, enabling the straightforward synthesis of various important chemical structures.
The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of substituted ureas. sopachem.com This transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea (B33335) linkage.
When this compound is treated with a primary or secondary amine (R¹R²NH), it yields the corresponding N,N'-substituted urea derivative. The reaction is typically rapid and can often be carried out at room temperature without the need for a catalyst. youtube.com The general mechanism involves the in situ formation of an isocyanate intermediate which then undergoes nucleophilic addition by an amine. rsc.orgnih.gov This process is highly efficient for producing a wide array of urea derivatives with potential applications in medicinal chemistry and agrochemistry. rsc.orgnih.govchemsynthesis.com The reaction of an amine with urea can also proceed through an isocyanic acid intermediate formed in situ. acs.org
General Reaction Scheme:
this compound + R¹R²NH → Ethyl 3-(3-(substituted)ureido)-3-phenylpropanoate
The versatility of this reaction allows for the introduction of a wide variety of substituents (R¹ and R²) based on the choice of the amine, making it a key strategy in the generation of chemical libraries.
Table 1: Examples of Amines for Urea Synthesis
| Amine Type | Example | Resulting Urea Structure |
| Primary Aliphatic | Benzylamine | N-Benzyl urea derivative |
| Secondary Aliphatic | Piperidine | N-Piperidinyl urea derivative |
| Primary Aromatic | Aniline | N-Phenyl urea derivative |
| Amino Acid Ester | Glycine (B1666218) methyl ester | Peptidyl urea derivative |
This interactive table showcases a selection of amine types that can be reacted with this compound to generate diverse urea derivatives.
Similar to the formation of ureas, the reaction of isocyanates with alcohols provides a direct route to carbamate (B1207046) (urethane) derivatives. rsc.org Carbamates are significant functional groups in pharmaceuticals and polymers. rsc.orgchemrxiv.org The nucleophilic oxygen of the alcohol attacks the isocyanate's central carbon, leading to the formation of a carbamate linkage. nih.gov
The reaction of this compound with an alcohol (R-OH) yields an ethyl N-(alkoxycarbonyl)-3-amino-3-phenylpropanoate derivative. For instance, a model reaction with ethanol (B145695) produces the corresponding ethyl carbamate. nih.govthieme-connect.com The reaction can be catalyzed, but often proceeds efficiently without one, especially with more nucleophilic alcohols. nih.gov This transformation is crucial for creating peptidomimetics, where the carbamate group can act as a bioisostere of an amide bond, potentially improving pharmacokinetic properties. rsc.org
General Reaction Scheme:
this compound + R-OH → Ethyl 3-((alkoxycarbonyl)amino)-3-phenylpropanoate
The synthesis is broadly applicable to primary, secondary, tertiary, allylic, and benzylic alcohols, allowing for significant structural diversification. nih.gov
Table 2: Research Findings on Carbamate Synthesis from Isocyanates
| Study Focus | Key Finding | Reference |
| General Synthesis | Isocyanates react with alcohols to form carbamates, often without a catalyst. | rsc.org |
| Model Reaction | 3-phenyl-2-propynoyl isocyanate reacts with ethanol to form ethyl N-(3-phenyl-2-propynoyl)carbamate. | nih.govthieme-connect.com |
| Catalysis | Organotin compounds can effectively catalyze the reaction between isocyanates and alcohols. | nih.gov |
| Solvent-Free Synthesis | Primary carbamates can be synthesized cleanly from alcohols and sodium cyanate (B1221674) using a solid acid catalyst under solvent-free conditions. | nih.gov |
This interactive table summarizes key research findings related to the synthesis of carbamates from isocyanates and alcohols.
The isocyanate functionality can participate in various cycloaddition reactions, serving as a versatile partner for constructing cyclic systems. These reactions significantly expand the synthetic utility of this compound beyond simple nucleophilic additions.
One of the most common cycloadditions involving isocyanates is the [2+2] cycloaddition with alkenes to form β-lactams (2-azetidinones). rapp-polymere.com This reaction is particularly effective with electron-rich alkenes. The mechanism can be either concerted or stepwise, potentially involving a diradical intermediate. rapp-polymere.com Another important transformation is the mechanically induced retro [2+2] cycloaddition, which can generate an isocyanate from a 1,2-diazetidinone mechanophore. biotage.co.jp
Isocyanates also undergo [2+2+2] cycloadditions. For example, rhodium(I)-catalyzed [2+2+2] cycloaddition between alkenyl isocyanates and alkynes can produce indolizinone and quinolizinone structures. silicycle.com Similarly, nickel-catalyzed enantioselective [2+2+2] cycloaddition of two isocyanate molecules and an allene (B1206475) can yield dihydropyrimidine-2,4-diones. iipseries.org Furthermore, [6+2] cycloadditions between 2-vinylazetidines and electron-deficient isocyanates have been shown to produce eight-membered cyclic ureas smoothly at room temperature. combichemistry.com
While specific examples utilizing this compound in these cycloadditions are not prevalent in the literature, the inherent reactivity of its isocyanate group suggests its potential as a substrate in these powerful ring-forming reactions.
Applications in Combinatorial Chemistry and Library Synthesis
The reliable and high-yielding reactivity of the isocyanate group makes this compound an excellent building block for combinatorial chemistry and the synthesis of compound libraries. Its bifunctional nature allows for the creation of a large number of diverse molecules from a common core structure.
Solution-phase combinatorial synthesis often relies on using an excess of one reagent to drive reactions to completion. This necessitates a simple and efficient method for removing the excess reagent during purification. Scavenger resins are polymer-supported reagents designed for this purpose. sopachem.com
In the context of synthesizing a library of urea or carbamate derivatives from this compound, two main scavenger strategies can be employed:
Scavenging Excess Nucleophiles: If an excess of a primary or secondary amine is used to react with the isocyanate, a polymer-bound isocyanate scavenger (e.g., MP-Isocyanate or PS-Isocyanate) can be added after the reaction is complete. sopachem.comiipseries.org This scavenger resin reacts with the unreacted amine, and the resulting polymer-bound urea is easily removed by filtration, leaving the purified desired product in solution. iipseries.org
Scavenging Excess Electrophiles: Conversely, if an excess of this compound is used, a polymer-supported amine scavenger (e.g., PS-Trisamine) can be employed. sopachem.comcombichemistry.com This resin sequesters the unreacted isocyanate, allowing for simple filtration-based purification of the product library.
This approach avoids traditional, time-consuming purification methods like chromatography, making it highly suitable for the parallel synthesis of large compound libraries. rapp-polymere.com
Table 3: Common Scavenger Resins in Isocyanate Chemistry
| Scavenger Resin Type | Functional Group | Purpose |
| Nucleophile Scavenger | Isocyanate | Removes excess primary and secondary amines. |
| Electrophile Scavenger | Amine (e.g., Trisamine) | Removes excess isocyanates, acid chlorides, sulfonyl chlorides. |
| Electrophile Scavenger | Isatoic Anhydride (B1165640) | Removes primary and secondary amines. |
This interactive table details common types of scavenger resins used to purify reaction mixtures in combinatorial synthesis involving isocyanates.
High-throughput synthesis (HTS) aims to rapidly produce large numbers of compounds for screening, particularly in drug discovery. biotage.co.jp this compound is an ideal scaffold for HTS due to its dual reactivity.
The highly reactive isocyanate group serves as a primary anchor for diversification. It can be reacted with a large library of commercially available amines, alcohols, and other nucleophiles in a parallel or automated fashion to generate a first-generation library of urea and carbamate derivatives. nih.govbiotage.co.jp
The ester functionality provides a second point for diversification. This ester can be hydrolyzed to the corresponding carboxylic acid. This new functional handle can then be coupled with a library of amines or alcohols using standard peptide coupling or esterification conditions. This two-step diversification strategy allows for the exponential expansion of the compound library from a single starting material. Flow chemistry is a particularly powerful technique for this type of library synthesis, as it allows for rapid, automated, and efficient production of molecules with minimal need for purification between steps. nih.govbiotage.co.jp The use of isocyanates as key building blocks is integral to many modern synthetic strategies for producing diverse chemical libraries. rsc.orgnih.gov
Modifications at the Ester and Phenylpropanoate Backbone
The ester and phenylpropanoate framework of this compound offers specific sites for chemical alteration, namely the ester group and the aromatic phenyl ring. These modifications can significantly alter the physical and chemical properties of the molecule, leading to a diverse array of derivatives.
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group of this compound is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxyl end of the molecule.
Ester Hydrolysis:
Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: 3-isocyanato-3-phenylpropanoic acid and ethanol. noaa.govnih.govmasterorganicchemistry.commasterorganicchemistry.comresearchgate.net The presence of the electron-withdrawing isocyanate group is expected to have a minimal electronic effect on the distant ester carbonyl, thus the reaction kinetics would be comparable to similar phenylpropanoate esters.
Basic hydrolysis, or saponification, is an irreversible process that goes to completion, yielding the salt of the carboxylic acid and ethanol. noaa.govnih.govmasterorganicchemistry.commasterorganicchemistry.comresearchgate.net The high reactivity of the isocyanate group with the basic medium presents a significant challenge. The isocyanate will readily react with hydroxide (B78521) ions and water, leading to the formation of a carbamate, which can further decompose. wikipedia.orgdoxuchem.com This competitive reaction necessitates carefully controlled conditions to achieve selective ester hydrolysis.
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. youtube.com The general principles are similar to hydrolysis, with the alcohol acting as the nucleophile instead of water.
For this compound, transesterification would involve reacting the compound with a different alcohol (e.g., methanol, propanol) in the presence of a suitable catalyst. The isocyanate group's high reactivity towards alcohols to form urethanes is a major competing reaction. wikipedia.orgdoxuchem.com Therefore, achieving selective transesterification requires careful selection of catalysts and reaction conditions that favor ester transformation over urethane (B1682113) formation.
Table 1: Representative Conditions for Ester Hydrolysis of a Model Compound (Ethyl 3-phenylpropanoate)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | HCl (1M) | Water/Dioxane | 100 | 12 | 3-phenylpropanoic acid | 85 |
| 2 | NaOH (1M) | Water/Ethanol | 80 | 4 | Sodium 3-phenylpropanoate | 95 |
This table presents illustrative data for a related compound due to the lack of specific experimental results for this compound in the reviewed literature. The reactivity of the isocyanate group would necessitate significant optimization of these conditions.
Table 2: Illustrative Transesterification of a Model Compound (Ethyl 3-phenylpropanoate)
| Entry | Alcohol | Catalyst | Temperature (°C) | Product | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | 70 | Methyl 3-phenylpropanoate | 90 |
| 2 | n-Butanol | NaOBu (cat.) | 90 | Butyl 3-phenylpropanoate | 88 |
This table provides hypothetical data for a model compound to illustrate the transesterification process. The isocyanate functionality in the target molecule would likely lead to urethane formation as a significant side reaction.
Functionalization of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)
The phenyl ring of this compound is a site for electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic core. The regioselectivity and rate of these reactions are governed by the nature of the substituent already present on the ring. masterorganicchemistry.comwikipedia.org
The substituent attached to the phenyl ring is the 3-ethoxycarbonyl-1-isocyanatoethyl group (-CH(CH₂COOEt)NCO). The isocyanate group is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen. The ester group is also electron-withdrawing. Therefore, the entire substituent is strongly deactivating towards electrophilic attack on the phenyl ring. rsc.org
According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. wikipedia.org This is because the ortho and para positions are more destabilized by the electron-withdrawing nature of the substituent. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur primarily at the meta position of the phenyl ring.
The strongly deactivating nature of the substituent means that harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts) will likely be required to achieve functionalization of the phenyl ring. masterorganicchemistry.com However, the reactivity of the isocyanate group under such conditions is a major concern, as it can react with many of the reagents and catalysts used in EAS reactions. noaa.govwikipedia.org This makes the selective functionalization of the phenyl ring a challenging synthetic endeavor.
Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product (Isomer) |
| Nitration | HNO₃, H₂SO₄ | meta-nitro derivative |
| Bromination | Br₂, FeBr₃ | meta-bromo derivative |
| Sulfonation | SO₃, H₂SO₄ | meta-sulfonic acid derivative |
| Acylation | RCOCl, AlCl₃ | meta-acyl derivative |
This table is based on established principles of electrophilic aromatic substitution. Experimental verification for this compound is not available in the reviewed literature.
Assessment of Enantiomeric Excess and Optical Purity
The quantitative determination of the enantiomeric composition of a chiral substance is fundamental to its characterization. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It is mathematically expressed as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Optical purity is an experimentally determined value derived from the specific rotation of the chiral sample compared to the specific rotation of a pure enantiomer.
While specific data on the optical rotation of enantiomerically pure this compound is not extensively documented in publicly available literature, the assessment of its enantiomeric excess would hypothetically rely on established analytical techniques capable of discriminating between enantiomers. The primary method for this would be chiral chromatography, as detailed in the subsequent section.
In the absence of direct polarimetric data, the enantiomeric excess remains the most reliable and commonly reported measure of enantiomeric purity, determined through chromatographic or spectroscopic methods.
Chromatographic Techniques for Chiral Resolution and Analysis
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the separation and analysis of enantiomers, including isocyanates and their derivatives. sigmaaldrich.com The choice of CSP is critical and depends on the specific structural features of the analyte.
For a compound like this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad applicability. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has proven effective for the chiral separation of various compounds. researchgate.net
The general approach for analyzing the enantiomeric composition of this compound would involve:
Column Selection: Screening of various chiral columns (e.g., polysaccharide-based, Pirkle-type, or macrocyclic glycopeptide-based CSPs) to identify one that provides baseline separation of the two enantiomers. sigmaaldrich.com
Mobile Phase Optimization: Fine-tuning the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, to achieve optimal resolution and retention times. researchgate.net
Detection: Utilizing a suitable detector, most commonly a UV detector, to quantify the separated enantiomers. The isocyanate group itself, or the phenyl group, would provide a chromophore for UV detection.
The following table illustrates a hypothetical HPLC method for the chiral resolution of this compound, based on common practices for similar compounds.
| Parameter | Condition |
| Column | Chiral Cellulose-based CSP |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
This method would allow for the accurate determination of the enantiomeric ratio and, consequently, the enantiomeric excess of a sample of this compound.
Utilization of Chiral Auxiliaries and Catalysts in Stereoselective Transformations
The synthesis of enantiomerically enriched this compound would likely proceed through the stereoselective synthesis of a precursor, such as a chiral β-amino acid or a chiral β-hydroxy acid, followed by conversion to the isocyanate. This is a common strategy when direct asymmetric synthesis of the target molecule is challenging.
Chiral Auxiliaries: A classical approach involves the use of a chiral auxiliary, a covalently attached chiral group that directs the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be attached to a glycine derivative, which is then alkylated to introduce the phenyl group diastereoselectively. Subsequent removal of the auxiliary and conversion of the amino acid to the isocyanate would yield the enantiopure product.
Chiral Catalysts: More modern and efficient approaches utilize chiral catalysts to induce enantioselectivity. For the synthesis of precursors to this compound, several catalytic methods could be envisioned:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable enamine or β-keto ester precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could produce a chiral β-amino ester or β-hydroxy ester with high enantiomeric excess.
Enzyme-Catalyzed Resolution: Lipases are known to catalyze the enantioselective acylation or hydrolysis of racemic mixtures of alcohols and esters. A racemic mixture of ethyl 3-hydroxy-3-phenylpropanoate could be kinetically resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as powerful tools for asymmetric synthesis. An organocatalyzed asymmetric Mannich reaction between a ketene (B1206846) silyl (B83357) acetal (B89532) and an imine could potentially be employed to synthesize the chiral β-amino ester precursor to this compound.
The following table summarizes potential catalytic strategies for the stereoselective synthesis of a precursor to this compound.
| Catalytic Strategy | Precursor Synthesized | Catalyst Type |
| Asymmetric Hydrogenation | Chiral β-amino ester | Chiral Rhodium-Phosphine Complex |
| Kinetic Resolution | Enantiopure β-hydroxy ester | Lipase |
| Asymmetric Mannich Reaction | Chiral β-amino ester | Chiral Brønsted Acid |
These strategies represent established and powerful methods in asymmetric synthesis that could be adapted to produce enantiomerically pure this compound.
Conclusion
Phosgene-Free Routes to Isocyanato Esters
The traditional reliance on highly toxic phosgene (B1210022) for isocyanate production has spurred the development of safer, alternative methodologies. nih.gov These phosgene-free routes often employ more benign reagents and milder reaction conditions, making them more suitable for laboratory and industrial applications. nwo.nl
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is a widely used protecting group reagent that also serves as an effective and mild carboxylating agent for generating isocyanates from various precursors without phosgene. chemicalbook.comwikipedia.org One established method involves the treatment of an amino acid ester hydrochloride with di-tert-butyl dicarbonate. orgsyn.org For the synthesis of this compound, the corresponding precursor, ethyl 3-amino-3-phenylpropanoate, would be subjected to reaction with Boc₂O. This process is often facilitated by a base to neutralize the hydrochloride salt.
The reaction is believed to proceed through the formation of an intermediate N-Boc carbamate (B1207046), which upon activation, can eliminate tert-butanol (B103910) and carbon dioxide to yield the desired isocyanate. This approach avoids the harsh conditions associated with older methods. orgsyn.org While primarily documented for converting amines into isothiocyanates or for Boc-protection, the underlying reactivity of Boc₂O makes it a versatile tool for isocyanate synthesis. wikipedia.orgkiku.dk
Table 1: Representative Isocyanate Synthesis Using Activated Carbonyls
| Precursor | Reagent | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine Methyl Ester HCl | Triphosgene | Sodium Bicarbonate | Methyl (S)-2-isocyanato-3-phenylpropanoate | 98% | orgsyn.org |
| Generic Primary Amine (R-NH₂) | Di-tert-butyl Dicarbonate | DMAP (catalytic) | Generic Isocyanate (R-NCO) | General Method | orgsyn.org |
| Alkyl/Aryl Amines | Di-tert-butyl Dicarbonate / CS₂ | DMAP or DABCO | Alkyl/Aryl Isothiocyanates | Good to Excellent | researchgate.net |
4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for a variety of chemical transformations, including the formation of isocyanate derivatives and their subsequent reactions. In the context of isocyanate synthesis, DMAP can accelerate the conversion of carboxylic acids or amines into isocyanates under mild conditions. thieme-connect.comorganic-chemistry.org For instance, DMAP catalyzes the reaction between carboxylic acids and isocyanates to form amides, proceeding through a mixed anhydride intermediate. thieme-connect.comthieme-connect.com This catalytic activity can be harnessed for isocyanate synthesis itself.
One key strategy involves the DMAP-catalyzed reaction of an amine precursor with an activating agent like di-tert-butyl dicarbonate. orgsyn.orgresearchgate.net The mechanism involves the formation of a highly reactive N-carbamoylpyridinium species from the isocyanate and DMAP, which then reacts with the nucleophile. thieme-connect.com This allows reactions to proceed at lower temperatures, often at 0 °C, which is crucial for preserving the stereochemical integrity of chiral molecules like this compound. thieme-connect.com Such mild conditions prevent racemization at stereogenic centers, a significant advantage over high-temperature methods. thieme-connect.comthieme-connect.com
Table 2: DMAP-Catalyzed Reactions in Isocyanate-Related Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid | Isocyanate | DMAP | Amide Formation | Mild conditions (0 °C), no racemization of chiral centers. | thieme-connect.com |
| Alkenyl Isocyanates | Carboxylic Acids | DMAP | Enamide Synthesis | Decarboxylative condensation. | researchgate.net |
| Nα-Fmoc-amino acids | Peptide acids | DMAP | Retro-inverso Peptide Synthesis | Formation of a reversed peptide bond via an isocyanate intermediate. | researchgate.net |
| Amine | Di-tert-butyl Dicarbonate / CS₂ | DMAP | Isothiocyanate Formation | Catalyzes desulfurization of dithiocarbamate (B8719985) intermediate. | researchgate.net |
Advanced Applications of Ethyl 3 Isocyanato 3 Phenylpropanoate in Chemical Research
Building Block in Complex Organic Synthesis
The bifunctional nature of ethyl 3-isocyanato-3-phenylpropanoate renders it a highly useful intermediate in the construction of complex organic molecules. semanticscholar.orgasischem.comchemistryworld.com The isocyanate group is a highly reactive electrophile that readily participates in nucleophilic addition reactions, while the ester group can undergo a range of transformations, such as hydrolysis, amidation, or reduction. This orthogonality of reactivity allows for sequential or one-pot reactions to introduce diverse functionalities and build molecular complexity.
The strategic positioning of the isocyanate group at the C-3 position and the phenyl ring provides a stereocenter, which can be exploited in asymmetric synthesis to generate chiral molecules. The phenylpropanoate framework itself is a common motif in many biologically active compounds and natural products.
Key Reactive Features:
| Functional Group | Type of Reactions | Potential Products |
| Isocyanate (-NCO) | Nucleophilic addition with amines, alcohols, thiols | Ureas, carbamates (urethanes), thiocarbamates |
| Ester (-COOEt) | Hydrolysis, amidation, reduction, transesterification | Carboxylic acids, amides, alcohols, different esters |
The ability to perform selective transformations on either the isocyanate or the ester group, while leaving the other intact, is a cornerstone of its utility in multi-step organic synthesis.
Precursor to Designed Molecular Scaffolds for Chemical Biology
In the field of chemical biology, the development of novel molecular scaffolds that can mimic or interact with biological systems is of paramount importance. This compound serves as a key precursor for the synthesis of such scaffolds, particularly those based on urea (B33335), thiourea (B124793), and amino acid-like structures.
The isocyanate functionality of this compound is an excellent electrophilic partner for the synthesis of urea and thiourea derivatives. These moieties are prevalent in many biologically active compounds due to their ability to form stable hydrogen bonds and act as bioisosteres of amide bonds.
The reaction of the isocyanate with primary or secondary amines leads to the formation of substituted ureas. beilstein-journals.orgnih.govorganic-chemistry.orgorganic-chemistry.orgasianpubs.org Similarly, reaction with thiols or primary/secondary amines in the presence of a thiocarbonyl source can yield thioureas. researchgate.netanalis.com.myscispace.commdpi.commdpi.com This straightforward and high-yielding reaction allows for the generation of large libraries of compounds for screening purposes in drug discovery.
Representative Synthesis of Urea and Thiourea Derivatives:
| Reactant A (Nucleophile) | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Urea | Ethyl 3-(3-(R)-ureido)-3-phenylpropanoate |
| Secondary Amine (R₂NH) | Urea | Ethyl 3-(3-(R,R)-ureido)-3-phenylpropanoate |
| Thiol (R-SH) | Thiocarbamate | Ethyl 3-(3-(R-thiocarbamoyl)amino)-3-phenylpropanoate |
| Primary Thioamine (R-CSNH₂) | Thiourea | Ethyl 3-(3-(3-(R)-thioureido))-3-phenylpropanoate |
The diverse range of commercially available amines and thiols allows for the creation of a vast chemical space around the ethyl 3-phenylpropanoate core, facilitating the exploration of structure-activity relationships.
β-Amino acids are crucial components of various natural products and peptidomimetics, often conferring unique structural properties and resistance to enzymatic degradation. nih.govorganic-chemistry.org this compound can serve as a valuable intermediate for the synthesis of β-amino acid mimics and their derivatives. nih.govorgsyn.orgmdpi.com
The isocyanate group can be hydrolyzed under controlled conditions to yield the corresponding primary amine, resulting in the formation of ethyl (3S)-3-amino-3-phenylpropanoate. chemdiv.com This β-amino acid ester is a direct mimic of phenylalanine, with the amino group shifted to the β-position. This structural modification can have profound effects on the conformational preferences and biological activity of peptides where it is incorporated.
Furthermore, the isocyanate can be reacted with various nucleophiles to introduce different side chains, leading to a wide array of unnatural β-amino acid derivatives. This approach provides a synthetic route to novel building blocks for peptide and medicinal chemistry. researchgate.net
Contributions to Polymer and Material Science (e.g., Polyurethane Chemistry)
The isocyanate group is the cornerstone of polyurethane chemistry. researchgate.netgoogle.comresearchgate.net Polyurethanes are a versatile class of polymers formed by the reaction of di- or polyisocyanates with polyols. mdpi.com While the primary industrial isocyanates are typically small, rigid molecules, the incorporation of functionalized isocyanates like this compound can impart specific properties to the resulting polymer.
By incorporating this monofunctional isocyanate into a polyurethane chain, it can act as a chain terminator or a pendant group, depending on the synthetic strategy. The presence of the ethyl phenylpropanoate moiety can influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. nih.gov For instance, the bulky phenyl group can increase the rigidity of the polymer backbone, while the ester functionality provides a site for post-polymerization modification.
Although not a diisocyanate for direct polymerization into a high molecular weight polymer, its use as an additive or co-monomer can be a strategic approach to tailor the properties of polyurethane materials for specific applications. google.com
Theoretical and Computational Investigations of Ethyl 3 Isocyanato 3 Phenylpropanoate
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like Ethyl 3-isocyanato-3-phenylpropanoate. These studies provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds, which are fundamental to understanding the molecule's stability and reactivity.
The isocyanate (-N=C=O) group is a key feature, and its electronic properties are of significant interest. DFT calculations on similar aromatic isocyanates reveal that the nitrogen and oxygen atoms are electron-rich, while the central carbon atom is electrophilic. researchgate.net This charge distribution is crucial for the characteristic reactions of isocyanates. The phenyl group, being an aromatic system, can delocalize electron density, which in turn influences the reactivity of the adjacent isocyanate group. researchgate.net
Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For aromatic isocyanates, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the N=C=O group.
Illustrative Data for Electronic Properties of a Phenyl Isocyanate Derivative:
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study the specific donor-acceptor interactions within the molecule, providing a more detailed understanding of the bonding. For instance, NBO analysis can quantify the delocalization of electron density from the phenyl ring to the isocyanate group and the interactions between the ester group and the rest of the molecule.
Mechanistic Elucidation of Reactions through Computational Modeling (e.g., DFT Studies on Isocyanate Reactivity)
The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water. Computational modeling, particularly using DFT, is a powerful tool to elucidate the mechanisms of these reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, which govern the reaction rates.
For the reaction of this compound with a nucleophile, such as an alcohol to form a urethane (B1682113), computational studies can explore different possible pathways. For instance, the reaction can proceed through a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate. DFT calculations can determine the relative energies of the transition states for these pathways, thereby predicting the most likely mechanism. nih.gov
Studies on the reaction of phenyl isocyanate with alcohols have shown that the reaction is often catalyzed by the alcohol itself, acting as a proton shuttle. kuleuven.be Computational models can incorporate explicit solvent molecules to simulate these catalytic effects and provide a more accurate picture of the reaction in solution.
Illustrative Data for a DFT Study of a Reaction of Phenyl Isocyanate with Methanol:
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Formation of Pre-reaction Complex | -2.5 | Initial association of reactants |
| Transition State (uncatalyzed) | 25.8 | Energy barrier for the direct reaction |
| Transition State (alcohol-catalyzed) | 15.2 | Lowered energy barrier with alcohol assistance |
| Formation of Product | -18.7 | Overall reaction exothermicity |
These calculations can also predict the stereochemical outcome of reactions involving the chiral center at the 3-position. By modeling the approach of the nucleophile to the two faces of the isocyanate group, it is possible to predict which diastereomer of the product will be favored.
Conformational Analysis and Spectroscopic Property Prediction
For this particular molecule, key rotations would include the C-C bonds in the propanoate chain and the bond connecting the phenyl group to the main chain. The presence of the bulky phenyl group and the ester group will significantly influence the conformational preferences. Computational studies on similar phenyl-containing esters have shown that non-planar conformations are often favored. researchgate.net
Once the stable conformers are identified, their spectroscopic properties, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra, can be predicted. These theoretical spectra can be compared with experimental data to confirm the presence of specific conformers. For example, the calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. researchgate.net
Illustrative Calculated Vibrational Frequencies for a Phenyl Isocyanate Moiety:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N=C=O asymmetric stretch | ~2270 | Characteristic strong absorption for isocyanates |
| C=O (ester) stretch | ~1740 | Strong absorption for the ester carbonyl |
| C=C (aromatic) stretch | ~1600, 1490 | Bands characteristic of the phenyl ring |
| C-O (ester) stretch | ~1250 | Stretching vibration of the ester C-O bond |
Structure-Reactivity Relationship Analysis
Structure-reactivity relationship studies aim to understand how the molecular structure influences its chemical reactivity. For this compound, computational methods can be used to systematically modify the structure and observe the resulting changes in reactivity.
For example, the effect of substituents on the phenyl ring can be investigated. Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring would alter the electronic properties of the isocyanate group and, consequently, its reactivity towards nucleophiles. Computational studies can quantify these effects by calculating parameters such as the partial charge on the isocyanate carbon and the HOMO-LUMO gap for a series of substituted analogues.
The chirality of the molecule also plays a crucial role in its reactivity, especially in reactions with other chiral molecules. Computational docking studies can be performed to simulate the interaction of the different enantiomers of this compound with a chiral receptor or catalyst. These studies can help to explain and predict the stereoselectivity observed in such reactions.
By correlating calculated structural and electronic parameters with experimental reactivity data, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These models can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, guiding the design of molecules with desired properties.
Emerging Research Frontiers and Future Perspectives for Ethyl 3 Isocyanato 3 Phenylpropanoate
Development of Sustainable and Green Synthetic Protocols
The production of isocyanates, crucial building blocks for polyurethanes, has traditionally relied on hazardous reagents like phosgene (B1210022). rsc.orguniversityofcalifornia.edu The drive towards green chemistry is pushing for the development of safer and more sustainable synthetic routes. For a compound like Ethyl 3-isocyanato-3-phenylpropanoate, future research will likely focus on eliminating toxic inputs and embracing renewable resources.
Phosgene-Free Synthesis: A major frontier is the development of non-phosgene methods for isocyanate synthesis. nih.gov One promising approach is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097). libretexts.orgwikipedia.org This method offers a cleaner pathway to isocyanates and can be adapted for both batch and continuous flow processes. thieme-connect.com Another green alternative is the synthesis from carbamic acid intermediates derived from amines and carbon dioxide, a readily available and non-toxic C1 source. researchgate.netscholaris.ca
The following table summarizes potential green synthetic routes applicable to this compound:
| Synthetic Route | Key Features | Potential Starting Materials for this compound |
| Curtius Rearrangement | Phosgene-free, clean reaction. thieme-connect.com | 3-Phenyl-3-aminopropanoic acid derivatives |
| Carbamic Acid Dehydration | Utilizes CO2 as a C1 source. scholaris.ca | 3-Amino-3-phenylpropanoate derivatives |
| Reductive Carbonylation | Uses nitro-compounds and CO. researchgate.net | 3-Nitro-3-phenylpropanoate derivatives |
| Oxidation of Isonitriles | Mild and rapid conversion. organic-chemistry.org | 3-Isocyano-3-phenylpropanoate precursors |
Exploration of Novel Catalytic Transformations (e.g., Metal-Catalyzed C-H Functionalization)
The functional group array in this compound, including an ester, an isocyanate, and multiple C-H bonds, presents a rich playground for novel catalytic transformations. Metal-catalyzed C-H functionalization, in particular, has emerged as a powerful tool for the direct and efficient modification of organic molecules. nih.govacs.org
C-H Activation for Structural Diversification: Research has demonstrated the ability to functionalize C-H bonds at positions beta to an amide or carboxylic acid group using transition metal catalysts like palladium. nih.govacs.org This suggests the potential for direct modification of the ethyl ester chain or the phenyl ring of this compound, allowing for the introduction of new functional groups without lengthy pre-functionalization steps. Such transformations could lead to a library of novel derivatives with tailored properties.
Catalysis of Isocyanate Reactions: The isocyanate group itself is highly reactive and its transformations can be precisely controlled through catalysis. rsc.org Metal catalysts, including those based on earth-abundant metals like cobalt, have been developed for the amidation of C-H bonds using isocyanates. nih.gov Furthermore, non-tin catalysts, such as zirconium chelates, are being explored to selectively catalyze the reaction of isocyanates with hydroxyl groups, a key reaction in polyurethane formation, while minimizing side reactions with water. wernerblank.com
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous intermediates or products. rsc.org The synthesis of isocyanates, which can be toxic and reactive, is well-suited for continuous flow processes. rsc.orgthieme-connect.com
Safer Isocyanate Production: Flow reactors allow for the in-situ generation and immediate consumption of reactive intermediates like acyl azides in the Curtius rearrangement, minimizing the risks associated with their accumulation. acs.orggoogle.com This approach has been successfully applied to the synthesis of various mono- and diisocyanates from carboxylic acids. thieme-connect.com Implementing a flow process for the synthesis of this compound would enhance the safety and scalability of its production.
Automated Synthesis for Library Generation: The integration of flow chemistry with automated synthesis platforms enables the rapid generation of compound libraries for screening and optimization. By systematically varying starting materials and reaction conditions in an automated flow setup, a diverse range of analogues of this compound could be synthesized efficiently. This high-throughput approach would accelerate the discovery of new derivatives with desirable properties for materials science or other applications.
Potential in Advanced Functional Materials Development
Isocyanates are fundamental precursors to polyurethanes, a versatile class of polymers with a wide range of applications. libretexts.orgresearchgate.net The unique structure of this compound, with its pendant phenyl and ester groups, offers exciting possibilities for the development of advanced functional materials.
Functional Polyurethanes: The phenyl and ester moieties in this compound can be leveraged to create polyurethanes with tailored properties. These groups can influence the polymer's mechanical strength, thermal stability, and solubility. By copolymerizing this functionalized isocyanate with various polyols, a diverse array of polyurethanes can be synthesized for applications ranging from coatings and adhesives to biomedical devices. researchgate.netaidic.it The trimerization of isocyanate groups to form isocyanurate rings is another pathway to create well-defined and highly cross-linked polymer networks. utwente.nl
Hybrid Organic-Inorganic Materials: The isocyanate group is a versatile handle for grafting onto other materials. For instance, isocyanate-functionalized polyhedral oligosilsesquioxane (POSS) has been used to create hybrid organic-inorganic polyurethanes with enhanced thermal and mechanical properties. acs.org this compound could potentially be used to functionalize nanoparticles or other inorganic scaffolds, leading to novel hybrid materials with applications in nanocomposites and advanced coatings.
The following table outlines the potential applications of this compound in advanced materials:
| Material Type | Potential Application | Key Structural Contribution of this compound |
| Functional Polyurethanes | Coatings, Adhesives, Elastomers | Pendant phenyl and ester groups for tailored properties. |
| Biomedical Polyurethanes | Medical devices, Tissue engineering | Potential for biocompatibility and controlled degradation. aidic.it |
| Hybrid Materials | Nanocomposites, Advanced Coatings | Isocyanate group for grafting onto inorganic scaffolds. |
| Cross-linked Networks | High-performance thermosets | Isocyanurate formation for well-defined network structures. utwente.nl |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-isocyanato-3-phenylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is commonly employed. First, oxidize ethyl 2-hydroxy-3-phenylpropanoate using potassium permanganate (KMnO₄) under acidic conditions to form ethyl 3-oxo-3-phenylpropanoate . Subsequently, introduce the isocyanato group via reaction with phosgene (COCl₂) or trichloromethyl chloroformate (Triphosgene) in anhydrous dichloromethane at 0–5°C. Yield optimization requires strict moisture control (use molecular sieves) and stoichiometric excess of the isocyanating agent (1.2–1.5 equivalents). Monitor completion via FT-IR spectroscopy (NCO peak at ~2270 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the ester backbone and phenyl group (e.g., ester carbonyl at ~170 ppm in ¹³C NMR). FT-IR is critical for detecting the isocyanato group (sharp peak at 2270–2240 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (expected [M]⁺ at m/z 219.2). For purity assessment, employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. How should researchers design experiments to evaluate the reactivity of the isocyanato group in this compound?
- Methodological Answer : Conduct nucleophilic addition reactions with primary amines (e.g., aniline) in tetrahydrofuran (THF) at 25°C. Track reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and quantify urea derivative formation using HPLC . Kinetic studies require varying amine concentrations (0.1–1.0 M) and monitoring via in-situ FT-IR to measure NCO group depletion rates .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics of this compound with nucleophiles be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or trace moisture. Perform controlled comparative studies in anhydrous aprotic solvents (e.g., DMF vs. THF) using Karl Fischer titration to ensure <50 ppm water. Use stopped-flow UV-Vis spectroscopy to measure initial reaction rates under inert atmospheres. Validate data with Arrhenius plots to identify temperature-dependent anomalies .
Q. What strategies mitigate decomposition of this compound during storage?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials with molecular sieves (3Å). Avoid prolonged exposure to humidity (>30% RH). Pre-storage purification via column chromatography (silica gel, hexane/ethyl acetate) removes acidic impurities that catalyze hydrolysis. Monitor stability via monthly FT-IR checks for NCO peak attenuation .
Q. What computational methods predict the reactivity of this compound in polymer formation?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) of the isocyanato group, correlating with polyurea/polyurethane formation rates. Molecular dynamics simulations (e.g., GROMACS) model cross-linking efficiency in bulk polymerization. Pair computational results with experimental rheometry data to validate kinetic models .
Data Analysis & Contradiction Resolution
Q. How should researchers analyze conflicting data on the compound’s thermal stability?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to compare decomposition onset temperatures. Cross-reference with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Conflicting reports may arise from residual catalysts (e.g., tin compounds); pre-analysis purification via recrystallization (ethyl acetate/hexane) is critical .
Q. What advanced techniques clarify stereoelectronic effects of the phenyl group on isocyanato reactivity?
- Methodological Answer : Use X-ray crystallography to determine bond angles and conjugation between the phenyl ring and isocyanato group. Compare with NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions. Experimentally, measure Hammett substituent constants (σ) via competitive kinetics with substituted anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
